Cas no 1154554-70-7 ((2-aminoethyl)(1-cyclopropylethyl)methylamine)

(2-aminoethyl)(1-cyclopropylethyl)methylamine 化学的及び物理的性質
名前と識別子
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- 1,2-Ethanediamine, N1-(1-cyclopropylethyl)-N1-methyl-
- n1-(1-Cyclopropylethyl)-n1-methylethane-1,2-diamine
- (2-aminoethyl)(1-cyclopropylethyl)methylamine
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- インチ: 1S/C8H18N2/c1-7(8-3-4-8)10(2)6-5-9/h7-8H,3-6,9H2,1-2H3
- InChIKey: RWURBTQUSWCOMA-UHFFFAOYSA-N
- ほほえんだ: C(N(C(C1CC1)C)C)CN
(2-aminoethyl)(1-cyclopropylethyl)methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371134-250mg |
n1-(1-Cyclopropylethyl)-n1-methylethane-1,2-diamine |
1154554-70-7 | 98% | 250mg |
¥19515.00 | 2024-08-09 | |
Enamine | EN300-181519-2.5g |
(2-aminoethyl)(1-cyclopropylethyl)methylamine |
1154554-70-7 | 2.5g |
$1539.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371134-50mg |
n1-(1-Cyclopropylethyl)-n1-methylethane-1,2-diamine |
1154554-70-7 | 98% | 50mg |
¥16632.00 | 2024-08-09 | |
Enamine | EN300-181519-0.25g |
(2-aminoethyl)(1-cyclopropylethyl)methylamine |
1154554-70-7 | 0.25g |
$723.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371134-100mg |
n1-(1-Cyclopropylethyl)-n1-methylethane-1,2-diamine |
1154554-70-7 | 98% | 100mg |
¥18651.00 | 2024-08-09 | |
Enamine | EN300-181519-1g |
(2-aminoethyl)(1-cyclopropylethyl)methylamine |
1154554-70-7 | 1g |
$785.0 | 2023-09-19 | ||
Enamine | EN300-181519-5g |
(2-aminoethyl)(1-cyclopropylethyl)methylamine |
1154554-70-7 | 5g |
$2277.0 | 2023-09-19 | ||
Enamine | EN300-181519-0.1g |
(2-aminoethyl)(1-cyclopropylethyl)methylamine |
1154554-70-7 | 0.1g |
$691.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371134-1g |
n1-(1-Cyclopropylethyl)-n1-methylethane-1,2-diamine |
1154554-70-7 | 98% | 1g |
¥19776.00 | 2024-08-09 | |
Enamine | EN300-181519-10.0g |
(2-aminoethyl)(1-cyclopropylethyl)methylamine |
1154554-70-7 | 10g |
$3376.0 | 2023-06-01 |
(2-aminoethyl)(1-cyclopropylethyl)methylamine 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
(2-aminoethyl)(1-cyclopropylethyl)methylamineに関する追加情報
Introduction to (2-aminoethyl)(1-cyclopropylethyl)methylamine (CAS No. 1154554-70-7)
(2-aminoethyl)(1-cyclopropylethyl)methylamine, identified by its Chemical Abstracts Service (CAS) number 1154554-70-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This amine derivative exhibits a unique structural configuration that positions it as a versatile intermediate in the development of novel therapeutic agents. The compound's molecular framework, featuring both primary and secondary amine functionalities, makes it a valuable candidate for further exploration in medicinal chemistry.
The< strong> (2-aminoethyl)(1-cyclopropylethyl)methylamine molecule consists of an ethylene diamine backbone substituted with a cyclopropyl group at the first carbon and a methyl group at the second carbon. This structural motif imparts distinct chemical properties that are advantageous for drug design. Specifically, the cyclopropyl ring enhances metabolic stability, while the amino groups provide multiple sites for functionalization, enabling the synthesis of complex pharmacophores.
Recent advancements in computational chemistry have highlighted the< strong> (2-aminoethyl)(1-cyclopropylethyl)methylamine as a promising scaffold for designing small-molecule inhibitors targeting various biological pathways. Studies have demonstrated its potential in modulating enzyme activity and receptor binding, making it a focal point for drug discovery efforts. For instance, virtual screening algorithms have identified analogs of this compound that exhibit high affinity for enzymes involved in inflammatory responses, suggesting its utility in developing anti-inflammatory medications.
In vitro studies have further elucidated the pharmacological profile of< strong> (2-aminoethyl)(1-cyclopropylethyl)methylamine. Research indicates that this compound can interact with both protein and nucleic acid targets, offering a dual-action mechanism that could be exploited in multitargeted drug therapies. The ability to simultaneously modulate multiple pathways is increasingly recognized as a key strategy in addressing complex diseases such as cancer and neurodegenerative disorders.
The synthesis of< strong> (2-aminoethyl)(1-cyclopropylethyl)methylamine presents an interesting challenge due to its intricate stereochemistry. Traditional synthetic routes often require multi-step processes involving protective group strategies to ensure regioselectivity. However, recent innovations in catalytic methods have enabled more efficient and scalable production methods. Transition metal-catalyzed cross-coupling reactions, for example, have been employed to construct the cyclopropyl-substituted amine core with high precision.
The< strong> (2-aminoethyl)(1-cyclopropylethyl)methylamine derivative has also garnered attention for its potential applications in material science. Its ability to form stable complexes with metal ions makes it a candidate for developing novel coordination polymers with applications in catalysis and sensing technologies. These materials could find use in industrial processes and environmental monitoring systems, where precise control over molecular interactions is essential.
Emerging research suggests that< strong> (2-aminoethyl)(1-cyclopropylethyl)methylamine may play a role in addressing antimicrobial resistance issues. Structural modifications based on this scaffold have shown promise in disrupting bacterial cell wall synthesis and inhibiting virulence factor production. Such findings are particularly relevant in light of the growing concern over multidrug-resistant pathogens, underscoring the need for innovative therapeutic strategies.
The future development of< strong> (2-aminoethyl)(1-cyclopropylethyl)methylamine-based drugs will likely benefit from interdisciplinary collaborations between chemists, biologists, and computer scientists. Integrating experimental data with machine learning models will accelerate the discovery process and minimize trial-and-error approaches. This synergistic approach holds the potential to bring new treatments to market more rapidly while reducing costs associated with traditional drug development pipelines.
In conclusion, the< strong> (2-aminoethyl)(1-cyclopropylethyl)methylamine (CAS No. 1154554-70-7) represents a compelling compound with broad applications across pharmaceuticals and materials science. Its unique structural features and functional versatility make it an attractive scaffold for innovation. As research continues to uncover new possibilities for this molecule, its significance in advancing scientific and technological progress is bound to grow.
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